Iodoacetyl-PEG4-NHS ester
Description
Foundational Principles of Bioconjugation in Modern Biological Research
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein or nucleic acid. susupport.comnumberanalytics.com This technique is foundational in modern life sciences, enabling researchers to create new molecular entities with unique properties by combining the attributes of different molecules. numberanalytics.comfleetbioprocessing.co.uk The principles of bioconjugation are rooted in the selective reactivity of functional groups on the involved molecules, with reaction conditions optimized to be efficient, specific, and gentle enough to preserve the biomolecule's structure and function. numberanalytics.com
Bioconjugation has become an indispensable tool in a wide range of scientific fields, including drug delivery, medical diagnostics, and fundamental biological research. numberanalytics.comcreative-biostructure.com It allows for the precise modification of biomolecules to track cellular events, create targeted therapeutics, and develop sensitive biosensors. numberanalytics.comcreative-biostructure.com Common strategies involve targeting specific functional groups on biomolecules, such as primary amines found in lysine (B10760008) residues or the N-terminus of proteins, and thiol groups in cysteine residues. creative-biostructure.com
Rationale for Utilizing Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Chemistry
Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They are widely used in bioconjugation to connect different molecules, imparting beneficial properties to the resulting conjugate. chempep.comaxispharm.com The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity. chempep.com
Enhanced Aqueous Solubility and Hydrodynamic Volume Considerations
One of the primary reasons for using PEG spacers is their ability to increase the aqueous solubility of conjugated molecules. axispharm.comthermofisher.com The repeating ethylene oxide units of PEG are hydrophilic and can form hydrogen bonds with water, which is particularly advantageous when working with hydrophobic molecules. chempep.cominterchim.fr By increasing the solubility, PEGylation helps to prevent the aggregation of proteins and other biomolecules. thermofisher.com Furthermore, the attachment of PEG chains increases the hydrodynamic volume of the molecule, which can reduce renal clearance and extend its circulation time in the body. chempep.comqyaobio.com
Mitigation of Steric Hindrance and Non-Specific Interactions in Conjugation Systems
The flexible nature of the PEG chain helps to minimize steric hindrance between the conjugated molecules. interchim.frgbiosciences.com This flexibility allows for better access of the reactive groups to their targets and can be crucial for maintaining the biological activity of the conjugated biomolecule. interchim.fr Additionally, the hydration shell created by the PEG chain can reduce non-specific interactions and recognition by the immune system, a "stealth" effect that can lower the immunogenicity of the conjugate. fleetbioprocessing.co.ukchempep.com
Conceptual Framework of Heterobifunctional Linkers in Targeted Biomolecular Modification
Heterobifunctional linkers are chemical compounds that possess two different reactive functional groups at their ends. purepeg.comjenkemusa.com This dual-reactivity allows for the specific and controlled conjugation of two different molecular entities. purepeg.com For example, one end of the linker might react with a specific functional group on a protein, while the other end reacts with a different functional group on another molecule, such as a drug or a fluorescent dye. purepeg.com This stepwise and controlled approach is a key advantage of using heterobifunctional linkers in bioconjugation. thermofisher.com
The use of heterobifunctional PEG linkers is particularly prominent in the development of targeted therapies like antibody-drug conjugates (ADCs). purepeg.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. fleetbioprocessing.co.ukpurepeg.com The heterobifunctional PEG linker facilitates this connection, ensuring that the drug is delivered directly to the tumor site, thereby increasing efficacy and reducing systemic toxicity. purepeg.com
Overview of Iodoacetyl-PEG4-NHS Ester as a Dual-Reactive Conjugation Reagent
This compound is a heterobifunctional crosslinker that contains an iodoacetyl group at one end and a N-hydroxysuccinimide (NHS) ester at the other, connected by a four-unit polyethylene glycol (PEG4) spacer. dcchemicals.commedchemexpress.comcymitquimica.com This specific structure makes it a versatile tool for bioconjugation. dcchemicals.commedchemexpress.com
The NHS ester end of the molecule selectively reacts with primary amines (-NH2), such as those found on the side chain of lysine residues or at the N-terminus of proteins, to form stable amide bonds. thermofisher.comglenresearch.comfishersci.com This reaction is most efficient at a pH range of 7.2 to 9. thermofisher.com
The iodoacetyl group, on the other hand, reacts specifically with sulfhydryl groups (-SH), such as those in cysteine residues, to form a stable thioether bond. gbiosciences.comthermofisher.comkorambiotech.com This reaction is most specific at a pH of around 8.3. fishersci.comthermofisher.com The presence of the PEG4 spacer provides increased aqueous solubility and reduces steric hindrance during the conjugation process. chempep.comthermofisher.com
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-iodo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate medkoo.com |
| CAS Number | 2517899-65-7 medkoo.com |
| Molecular Formula | C17H27IN2O9 cymitquimica.com |
| Molecular Weight | 530.31 g/mol cymitquimica.commedkoo.com |
| Appearance | Solid cymitquimica.com |
| Purity | >98% medkoo.com |
Reactivity and Reaction Mechanisms
Iodoacetyl Group Reactivity with Sulfhydryl Moieties
The iodoacetyl group of the linker reacts with sulfhydryl groups through a nucleophilic substitution reaction. The sulfur atom of the sulfhydryl group attacks the carbon atom attached to the iodine, displacing the iodine and forming a stable thioether linkage. thermofisher.comkorambiotech.com To ensure specificity for sulfhydryl groups, the reaction is typically carried out at a pH of approximately 8.3, and a slight excess of the iodoacetyl reagent is used. fishersci.comthermofisher.com It is also recommended to perform iodoacetyl reactions in the dark to prevent the formation of free iodine, which could react with other amino acid residues. thermofisher.com
NHS-Ester Group Reactivity with Primary Amines
The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable amide bond. thermofisher.comglenresearch.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct. glenresearch.com The optimal pH for this reaction is between 7.2 and 9. thermofisher.com Hydrolysis of the NHS ester is a competing reaction that becomes more significant at higher pH values. thermofisher.comlumiprobe.com
Structure
2D Structure
Properties
Molecular Formula |
C17H27IN2O9 |
|---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H27IN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) |
InChI Key |
ZWXHWNWXEXCATP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CI |
Origin of Product |
United States |
Mechanistic Insights into the Reactivity and Orthogonality of Iodoacetyl Peg4 Nhs Ester
N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines
N-hydroxysuccinimide esters are among the most common reagents for modifying proteins and other biomolecules due to their specific reactivity towards primary aliphatic amines. glenresearch.comlumiprobe.comthermofisher.com This reactivity is exploited to form stable covalent bonds, making NHS esters a cornerstone of bioconjugation chemistry. glenresearch.comrsc.org
The reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. glenresearch.com Primary amines are present on proteins at the N-terminal α-amine and the ε-amine of lysine (B10760008) side chains. thermofisher.comnih.gov In this reaction, the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group. glenresearch.com The result is a highly stable amide bond linking the crosslinker to the protein. glenresearch.comthermofisher.com While NHS esters can also react with other nucleophiles like hydroxyl or sulfhydryl groups, the resulting ester or thioester bonds are less stable and can be displaced by amines. glenresearch.comrsc.org
The efficiency of amide bond formation using NHS esters is governed by several factors, with pH being the most critical. lumiprobe.comnih.gov The primary amine must be in its deprotonated, nucleophilic state to react. creative-proteomics.com The reaction is typically performed in buffers with a pH between 7.2 and 8.5. thermofisher.comthermofisher.com At a pH below 7, the amine groups are largely protonated and unreactive. lumiprobe.com
A significant competing reaction is the hydrolysis of the NHS ester, where water attacks the ester, rendering it inactive. glenresearch.comthermofisher.com The rate of this hydrolysis increases sharply with pH. thermofisher.comgbiosciences.comrsc.org For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to just a few minutes at pH 8.6-9.0. thermofisher.comgbiosciences.com Therefore, an optimal pH must be chosen to balance amine reactivity with ester stability. Other factors such as temperature, buffer choice, and reactant concentration also play crucial roles. creative-proteomics.comthermofisher.com Reactions are often conducted at room temperature or 4°C for periods ranging from 30 minutes to a few hours. thermofisher.comthermofisher.com Buffers containing primary amines, such as Tris, are generally avoided as they compete with the target molecule for reaction with the NHS ester. lumiprobe.comthermofisher.com
Table 1: Factors Affecting NHS Ester Reaction Efficiency
| Factor | Optimal Range/Condition | Rationale and Impact on Reaction |
|---|---|---|
| pH | 7.2 - 8.5 thermofisher.comthermofisher.com | Balances the need for deprotonated, nucleophilic amines with the competing rate of NHS ester hydrolysis, which increases at higher pH. lumiprobe.comthermofisher.com |
| Temperature | 4°C to Room Temperature (e.g., 20-37°C) thermofisher.comcore.ac.uk | Lower temperatures can help to slow the rate of hydrolysis, preserving the reactive ester for a longer period. rsc.org |
| Concentration | Slight molar excess of NHS ester | Higher concentrations can drive the reaction forward, but a large excess should be avoided to prevent non-specific modifications. nih.gov In dilute protein solutions, hydrolysis is more competitive. thermofisher.comthermofisher.com |
| Buffer Type | Phosphate, Borate, Bicarbonate, HEPES thermofisher.comthermofisher.com | Buffers should be non-nucleophilic. Amine-containing buffers like Tris or glycine (B1666218) will compete with the target amine and quench the reaction. lumiprobe.comthermofisher.com |
| Solvent | Aqueous buffer, may contain DMSO or DMF glenresearch.comlumiprobe.com | Water-insoluble NHS esters are first dissolved in a minimal amount of an organic solvent like DMSO or DMF before addition to the aqueous reaction buffer. glenresearch.comthermofisher.com |
A major challenge in using NHS esters for protein modification is achieving site-selectivity. nih.govcore.ac.uk Most proteins contain numerous lysine residues on their surface, leading to a heterogeneous mixture of products when targeted with NHS esters. nih.govcore.ac.uknih.gov However, it is possible to preferentially label the N-terminal α-amine over the ε-amines of lysine residues by carefully controlling the reaction pH. rsc.org
The pKa of the N-terminal α-amine is generally lower (around 7.0-8.0) than that of the lysine ε-amine (around 10.5). rsc.org By performing the reaction at a pH closer to neutral (e.g., pH 6.5-7.5), a larger fraction of N-terminal amines will be deprotonated and reactive compared to lysine amines. rsc.orgrsc.org This kinetic control allows for a degree of selectivity for the N-terminus, although complete specificity is difficult to achieve. rsc.org
Iodoacetyl Group Reactivity with Sulfhydryl Moieties
The iodoacetyl group is a haloacetyl reagent that provides a highly effective method for targeting sulfhydryl groups, which are primarily found in the side chains of cysteine residues. lifetein.comresearchgate.net
The reaction between an iodoacetyl group and a sulfhydryl group is an alkylation that proceeds via a nucleophilic substitution (SN2) mechanism. lifetein.comthermofisher.com The sulfur atom of a deprotonated sulfhydryl group (a thiolate) acts as a potent nucleophile, attacking the carbon atom bearing the iodine. lifetein.com This attack displaces the iodine atom, which is a good leaving group, resulting in the formation of a very stable, covalent thioether bond. lifetein.comresearchgate.netresearchgate.net This reaction is highly specific for sulfhydryls under optimized conditions. gbiosciences.comthermofisher.com Cysteine is a relatively rare amino acid in most proteins, which makes the iodoacetyl group an excellent choice for site-specific modification when a cysteine is present or has been genetically engineered into a specific location. lifetein.comresearchgate.net
To ensure high specificity and yield, the reaction conditions for iodoacetylation must be carefully controlled. The reaction is most efficient and specific at a pH between 7.5 and 8.5. gbiosciences.comlifetein.com At this pH, the sulfhydryl group (pKa ~8.5) is sufficiently deprotonated to its more nucleophilic thiolate form. researchgate.net
While the iodoacetyl group is highly reactive towards thiols, potential side reactions can occur with other nucleophilic amino acid residues, such as histidine and methionine, particularly if a large excess of the iodoacetyl reagent is used or if the pH is not optimal. rsc.orgthermofisher.com For instance, reactions with histidine can occur at pH > 5 and with amino groups at pH > 7, though at a much slower rate than with thiols. rsc.orgthermofisher.com To minimize these side reactions, it is recommended to use only a slight molar excess of the iodoacetyl reagent over the sulfhydryl concentration. gbiosciences.comthermofisher.com Additionally, the reaction should be carried out in the dark, as light can induce the release of free iodine, which can react non-specifically with tyrosine or tryptophan residues. lifetein.comthermofisher.com
Table 2: Optimizing Reaction Conditions for Iodoacetyl-Sulfhydryl Conjugation
| Factor | Optimal Range/Condition | Rationale and Impact on Reaction |
|---|---|---|
| pH | 7.5 - 9.0 rsc.orgrsc.orglifetein.com | Promotes the deprotonation of the cysteine sulfhydryl group (pKa ~8.5) to the more nucleophilic thiolate anion, enhancing reactivity. researchgate.net |
| Reagent Concentration | Slight molar excess over sulfhydryl concentration gbiosciences.comthermofisher.com | Ensures efficient labeling of the target thiol while minimizing potential side reactions with other amino acids like histidine or lysine. rsc.orgthermofisher.com |
| Light Exposure | Perform reaction in the dark gbiosciences.comlifetein.comthermofisher.com | Prevents the light-induced formation of free iodine, which can cause non-specific modification of aromatic residues such as tyrosine and tryptophan. lifetein.comthermofisher.com |
| Reducing Agents | Must be removed prior to reaction | Reducing agents like DTT or TCEP, often used to break disulfide bonds to generate free thiols, must be removed as they will react with the iodoacetyl group. lifetein.com |
| Temperature | Room Temperature | The reaction proceeds efficiently at room temperature. |
Comparative Analysis with Other Thiol-Reactive Chemistries (e.g., Maleimides, Pyridyl Disulfides)
While iodoacetyl groups are effective for targeting thiols, other chemical groups can also be employed for this purpose, each with its own set of advantages and disadvantages.
Maleimides are another popular choice for thiol-reactive chemistry. They react with thiols via a Michael addition reaction. researchgate.net This reaction is generally faster than the reaction of iodoacetyl groups with thiols. However, the resulting thioether bond can sometimes undergo a reverse reaction, particularly in the presence of other thiols, leading to a less stable linkage compared to that formed by iodoacetamides. rsc.org
Pyridyl disulfides react with thiols through a disulfide exchange reaction, forming a new disulfide bond. thermofisher.commdpi.com A significant advantage of this chemistry is that the resulting linkage is cleavable by reducing agents, which can be useful in applications where the release of the conjugated molecule is desired. thermofisher.com The reaction of pyridyl disulfides with thiols is efficient over a broad pH range. thermofisher.com
Here is a comparative table of these thiol-reactive chemistries:
Interactive Data Table: Comparison of Thiol-Reactive Chemistries| Feature | Iodoacetyl | Maleimide | Pyridyl Disulfide |
| Reaction Mechanism | S | Michael Addition | Disulfide Exchange |
| Resulting Bond | Thioether | Thioether | Disulfide |
| Bond Stability | High | Moderate | Reducible |
| Reaction pH | Neutral to slightly alkaline | 6.5 - 7.5 | 4 - 5 (optimum) |
| Key Advantage | Stable bond formation | Fast reaction rate | Cleavable linkage |
| Key Disadvantage | Slower reaction rate than maleimides | Potential for bond reversal | Less stable than thioether bonds |
Theoretical Basis for Orthogonal Functionalization via Iodoacetyl and NHS Ester Moieties
The ability to perform orthogonal functionalization with Iodoacetyl-PEG4-NHS ester stems from the fundamental principles of chemical reactivity and selectivity. The iodoacetyl group is an excellent electrophile for soft nucleophiles like thiols, due to the good leaving group ability of iodide and the polarizability of the sulfur atom in the thiol. Conversely, the NHS ester is a highly activated acylating agent that is specifically targeted by hard nucleophiles like primary amines.
The reaction conditions can be optimized to favor one reaction over the other. For instance, the reaction of the iodoacetyl group with thiols is typically carried out at a slightly lower pH than the reaction of the NHS ester with amines. NHS ester hydrolysis becomes more significant at higher pH values. thermofisher.com This difference in optimal pH ranges can be exploited to perform sequential conjugations.
A typical strategy would involve first reacting the iodoacetyl group with a thiol-containing molecule at a near-neutral pH. After this reaction is complete, the pH can be raised to a more alkaline level to facilitate the reaction of the NHS ester with an amine-containing molecule. This sequential approach ensures that each end of the crosslinker reacts with its intended target, leading to a well-defined final conjugate.
Minimization of Off-Target Reactions and Non-Specific Labeling within Complex Biological Milieus
In complex biological environments, such as cell lysates or living cells, the potential for off-target reactions and non-specific labeling is a significant concern. While the iodoacetyl and NHS ester moieties are highly selective for their respective target functional groups, some degree of non-specific reactivity can occur.
For instance, at high concentrations or prolonged reaction times, NHS esters have been shown to react with other nucleophilic amino acid residues besides lysine, such as serine, threonine, and tyrosine, although to a much lesser extent. nih.gov Similarly, while iodoacetyl groups are highly specific for thiols, they can potentially react with other nucleophiles under certain conditions.
To minimize these off-target reactions, several strategies can be employed:
Control of Reaction Stoichiometry: Using the appropriate molar ratio of the crosslinker to the target molecules can help to ensure that the reaction is primarily driven towards the desired targets.
Optimization of Reaction Conditions: Carefully controlling the pH, temperature, and reaction time can significantly enhance the specificity of the conjugation reactions. As mentioned earlier, performing the reactions sequentially at their respective optimal pH values is a key strategy. thermofisher.com
Quenching of Excess Reagent: After the desired conjugation is complete, any unreacted crosslinker should be quenched to prevent it from reacting non-specifically with other molecules. This can be achieved by adding a small molecule containing the target functional group, such as a primary amine (e.g., Tris or glycine) to quench unreacted NHS esters, or a thiol-containing compound (e.g., dithiothreitol (B142953) or cysteine) to quench unreacted iodoacetyl groups.
Purification of the Conjugate: After the reaction, it is crucial to purify the desired conjugate from unreacted starting materials, byproducts, and any non-specifically labeled molecules. Techniques such as dialysis, size-exclusion chromatography, or affinity chromatography are commonly used for this purpose.
By carefully considering these factors, researchers can effectively utilize the orthogonal reactivity of this compound to achieve highly specific and efficient bioconjugation, even in complex biological systems.
Advanced Methodologies for Iodoacetyl Peg4 Nhs Ester Mediated Conjugation
Design Considerations for Target Biomolecule Modification
The successful conjugation of Iodoacetyl-PEG4-NHS ester to biomolecules hinges on several key design considerations. The primary targets for the NHS ester are the α-amine at the N-terminus of a polypeptide chain and the ε-amine of lysine (B10760008) residues thermofisher.comthermofisher.com. These primary amines are typically located on the exterior of a protein's native structure, making them accessible for conjugation without causing denaturation thermofisher.com.
The iodoacetyl group, on the other hand, specifically reacts with sulfhydryl groups, most commonly found in the side chain of cysteine residues. The strategic placement or introduction of these reactive groups on the biomolecules to be conjugated is a critical design element.
Key considerations include:
Accessibility of Reactive Groups: The target amine and sulfhydryl groups must be sterically accessible to the crosslinker.
Impact on Biomolecule Function: The modification should not impair the biological activity of the target molecule. This is particularly crucial when working with antibodies or enzymes, where modification of the active site or antigen-binding site must be avoided.
Solubility: The PEG4 spacer in the crosslinker generally improves the water solubility of the resulting conjugate, which is an important factor for many biological applications sigmaaldrich.com.
Optimization of Reaction Parameters for Diverse Substrates
The efficiency and specificity of the conjugation reaction are highly dependent on the reaction conditions. Careful optimization of these parameters is necessary to maximize the yield of the desired conjugate while minimizing side reactions.
The pH of the reaction buffer is a critical parameter that influences the reactivity of both the NHS ester and the iodoacetyl group.
Iodoacetyl Reaction: The reaction of the iodoacetyl group with sulfhydryl groups is most effective at a pH between 7.5 and 8.5.
The differential pH optima for the two reactive ends of the crosslinker can be exploited to perform a sequential two-step conjugation.
| Reactive Group | Optimal pH Range | Recommended Buffers | Incompatible Buffers |
|---|---|---|---|
| NHS Ester | 7.2 - 8.5 thermofisher.comthermofisher.comthermofisher.com | Phosphate, Carbonate-Bicarbonate, HEPES, Borate thermofisher.comthermofisher.com | Tris, Glycine (B1666218) broadpharm.comactivemotif.com |
| Iodoacetyl | 7.5 - 8.5 | Phosphate, HEPES | Buffers containing reducing agents |
The molar ratio of the this compound to the biomolecule is a key factor in controlling the degree of labeling. A higher molar excess of the crosslinker will generally result in a higher degree of modification. However, excessive amounts of the reagent can lead to non-specific modifications and the formation of undesirable side products. Therefore, it is important to empirically determine the optimal stoichiometric ratio for each specific application to achieve the desired level of conjugation without compromising the integrity of the biomolecule. For instance, in antibody labeling, a 20-fold molar excess of an NHS ester is a common starting point broadpharm.com.
Temperature and reaction time are interdependent parameters that significantly affect the outcome of the conjugation reaction.
NHS Ester Reaction: These reactions are typically carried out for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C thermofisher.combroadpharm.com. Lower temperatures can help to minimize the hydrolysis of the NHS ester, which has a half-life of 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C thermofisher.comthermofisher.com.
Iodoacetyl Reaction: The reaction with sulfhydryls is generally performed at room temperature for 1 to 2 hours.
The optimal combination of temperature and reaction time should be determined experimentally to maximize the conjugation yield while preserving the stability of the biomolecules involved.
| Reactive Group | Temperature | Duration | Key Considerations |
|---|---|---|---|
| NHS Ester | 4°C to Room Temperature thermofisher.com | 30 minutes - 4 hours thermofisher.com | Lower temperature minimizes hydrolysis of the NHS ester. thermofisher.comthermofisher.com |
| Iodoacetyl | Room Temperature | 1 - 2 hours | Ensure complete reaction with available sulfhydryls. |
Techniques for Post-Conjugation Purification and Excess Reagent Removal
Following the conjugation reaction, it is essential to remove unreacted crosslinker and other byproducts, such as N-hydroxysuccinimide thermofisher.com. Several purification techniques can be employed, with the choice depending on the size and properties of the biomolecular conjugate.
Size Exclusion Chromatography (Gel Filtration): This is a widely used method for separating the larger biomolecular conjugate from the smaller, unreacted crosslinker and byproducts lumiprobe.com.
Dialysis: For larger biomolecules like proteins, dialysis can be an effective method for removing small molecule impurities broadpharm.com.
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and anion-exchange HPLC can be used for the purification and analysis of the final conjugate, providing high resolution and purity nih.gov.
Precipitation: In some cases, precipitation with solvents like ethanol (B145695) or acetone (B3395972) can be used to isolate the conjugated biomolecule sigmaaldrich.com.
Strategies for Introducing Reactive Groups onto Biomolecules for this compound Ligation
In cases where the target biomolecule lacks the necessary reactive groups (amines or sulfhydryls), they can be chemically introduced.
Thiol Generation by Disulfide Reduction: Many proteins contain disulfide bonds that can be reduced to generate free sulfhydryl groups. Reagents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose. The resulting free thiols can then react with the iodoacetyl group of the crosslinker.
Amine Modification: If a biomolecule lacks accessible primary amines, they can be introduced using various chemical modification strategies. For example, a molecule can be functionalized with a linker that contains a primary amine, which can then be targeted by the NHS ester of the crosslinker.
Introducing Thiol Groups: Reagents like Traut's reagent (2-iminothiolane) can react with primary amines to introduce sulfhydryl groups, which can then be targeted by the iodoacetyl moiety researchgate.net.
By employing these advanced methodologies, researchers can effectively utilize this compound for the precise and efficient construction of complex biomolecular conjugates for a wide range of applications.
Applications of Iodoacetyl Peg4 Nhs Ester in Contemporary Biomolecular Research
Protein and Peptide Bioconjugation for Functional Studies
The dual reactivity of Iodoacetyl-PEG4-NHS ester makes it a versatile tool for creating protein and peptide conjugates. The iodoacetyl group selectively reacts with sulfhydryl groups (such as those in cysteine residues), while the NHS ester targets primary amines (found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues). nih.govreading.ac.uk This orthogonality allows for precise, controlled conjugation strategies.
This compound facilitates the site-specific labeling of proteins and peptides. The NHS ester end of the molecule forms a stable amide bond with primary amines. nih.gov While proteins typically have multiple lysine residues, reaction conditions can be optimized (e.g., pH 7-9) to favor the labeling of the N-terminal alpha-amine. korambiotech.com
For even greater specificity, researchers often utilize proteins with engineered cysteine residues. The iodoacetyl group reacts specifically with the sulfhydryl side chain of cysteine under mild conditions, forming a stable thioether bond. By engineering a protein to have a single cysteine at a desired location, this linker can be attached with high precision. This strategy is particularly useful for labeling proteins that have an N-terminal cysteine, allowing for highly selective N-terminal modification. nih.gov
Table 1: Reactive Groups and Targets of this compound
| Functional Group | Reactive Target | Resulting Bond |
| Iodoacetyl | Sulfhydryl (-SH) on Cysteine | Thioether |
| NHS Ester | Primary Amine (-NH2) on N-terminus or Lysine | Amide |
A key application of this linker is the attachment of reporter molecules to proteins and peptides for detection and purification.
Biotinylation: The linker can be used to attach biotin (B1667282), a small vitamin that binds with extremely high affinity to avidin (B1170675) and streptavidin. thermofisher.com For instance, the NHS ester end can be reacted with an amine-containing protein. The now-biotinylated protein can be used in affinity purification, where it is captured on a streptavidin-coated resin, allowing for its separation from a complex mixture. The PEG4 spacer is advantageous as it increases the water solubility of the conjugate and extends the biotin moiety away from the protein, reducing steric hindrance and ensuring efficient binding to streptavidin. thermofisher.com
Fluorescent Dyes: Similarly, fluorescent dyes containing a primary amine can be conjugated to the NHS ester end of the linker. The resulting fluorescent probe can then be attached to a protein via a cysteine residue. This allows for the visualization of proteins in cells and tissues through fluorescence microscopy, enabling studies of protein localization, trafficking, and interactions. nih.govnih.gov This method provides a way to create custom fluorescent probes for specific protein targets.
The heterobifunctional nature of this compound is ideal for crosslinking two different biomolecules, such as a protein-protein or protein-peptide pair. nih.gov For example, the iodoacetyl group can be reacted with a cysteine on one protein, and the NHS ester can then be reacted with a lysine or the N-terminus of a second protein. This creates a stable, covalently linked complex.
These conjugates are invaluable for investigating protein-protein interactions, mapping interaction sites, and stabilizing transient interactions for structural studies. The hydrophilic PEG4 spacer helps to maintain the solubility of the resulting conjugate and provides a defined distance between the two linked molecules. creativepegworks.com
Functionalization of Nucleic Acids and Oligonucleotides
The utility of this compound extends to the modification of nucleic acids. Synthetic oligonucleotides can be synthesized with primary amine groups, often at the 5' or 3' end, using specialized phosphoramidite (B1245037) linkers. nih.govnih.gov The NHS ester end of the this compound linker can react with this amine-modified oligonucleotide to form a stable amide bond.
This reaction attaches the iodoacetyl-PEG4 moiety to the oligonucleotide. The now-functionalized oligonucleotide possesses a reactive iodoacetyl group, which can be subsequently conjugated to a cysteine-containing peptide or protein. This strategy is a powerful method for creating specific protein-DNA or protein-RNA conjugates, which are essential tools for studying gene regulation, DNA repair mechanisms, and for the development of nucleic acid-based diagnostics and therapeutics.
Engineering of Proteolysis-Targeting Chimeras (PROTACs)
One of the most significant recent applications of this compound is in the field of targeted protein degradation, specifically in the construction of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. targetmol.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.comnih.gov This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound serves as a versatile PEG-based linker used in the synthesis of PROTACs. targetmol.commedchemexpress.comcymitquimica.com The linker's role is critical, as its length and composition determine the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. biochempeg.comnih.gov
The bifunctional nature of this compound allows for the sequential attachment of the two different ligands during the chemical synthesis of the PROTAC molecule. For example, a ligand for the target protein containing a free sulfhydryl group can be attached to the iodoacetyl end, and the E3 ligase ligand with an available amine can be attached to the NHS ester end. The PEG4 component of the linker is particularly beneficial as it enhances the solubility and cell permeability of the final PROTAC molecule. biochempeg.comnih.gov The commercial availability of such bifunctional linkers accelerates the assembly and screening of PROTAC libraries to identify effective protein degraders. nih.govbiochempeg.com
Influence of PEG4 Spacer Length on Ligand Presentation and E3 Ubiquitin Ligase Recruitment
The tetraethylene glycol (PEG4) spacer inherent to the this compound molecule plays a critical role in the field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. nih.gov The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a key determinant of the efficacy of the resulting PROTAC.
The length and composition of this linker, such as the PEG4 moiety, directly influence the spatial orientation and presentation of the two ligands. nih.gov This, in turn, affects the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. nih.govresearchgate.net The flexibility and hydrophilicity of the PEG4 spacer can help to overcome potential steric hindrances between the POI and the E3 ligase, facilitating their effective interaction.
Research has shown that variations in the length of PEG spacers can significantly impact the binding affinity and in vivo kinetics of molecules. mdpi.com While even minor changes in PEG chain length (e.g., from di- to hexaethylene glycol) might have a subtle influence on biodistribution, the optimization of spacer length is a critical step in the design of targeted molecules. mdpi.com The PEG4 spacer, specifically, has been utilized to enhance metabolic stability and improve tumor accumulation of certain molecules. mdpi.com In the context of PROTACs, the PEG linker can do more than just connect the two ligands; it can also form additional protein-ligand interactions within the ternary complex, contributing to its stability. nih.gov The choice of a PEG4 spacer represents a balance between providing sufficient length and flexibility for effective ternary complex formation while maintaining favorable physicochemical properties.
| Feature | Influence of PEG4 Spacer | Research Finding |
| Ligand Presentation | Optimizes spatial orientation of POI- and E3 ligase-binding moieties. | The linker length and composition affect ternary complex formation. nih.gov |
| E3 Ligase Recruitment | Facilitates the effective interaction between the POI and E3 ligase by overcoming steric hindrance. | The PEG linker can form additional protein-ligand interactions within the ternary complex. nih.gov |
| Ternary Complex Stability | The length and flexibility of the spacer are crucial for the formation of a stable POI:PROTAC:E3 ligase complex. nih.gov | Crystallographic data reveals that the PEG linker can contribute to the protein:protein interaction surface area. nih.gov |
| Physicochemical Properties | Increases overall hydrophilicity of the resulting PROTAC molecule. mdpi.com | PEGylation can increase the hydrophilicity of modified peptides and proteins. mdpi.com |
Design Principles for Optimal Ternary Complex Formation in Targeted Protein Degradation Research
The successful design of PROTACs for targeted protein degradation hinges on the formation of a stable and catalytically competent ternary complex. nih.govnih.gov The this compound serves as a linker component in PROTAC synthesis, and its characteristics are integral to adhering to key design principles for optimal ternary complex formation. medchemexpress.comtargetmol.com
A primary principle is the concept of cooperativity , which describes the influence of the binding of one protein partner on the binding of the other. researchgate.net The formation of the ternary complex can be positively cooperative, negatively cooperative, or non-cooperative. While strong positive cooperativity can enhance the stability of the ternary complex, efficient protein degradation has been observed even with PROTACs that exhibit no or negative cooperativity. nih.gov The nature of the linker, including its length, rigidity, and composition, is a critical factor that modulates these cooperative interactions.
| Design Principle | Role of this compound Derived Linker | Significance in TPD |
| Cooperativity | The linker's length and flexibility modulate the cooperativity of ternary complex formation. researchgate.net | Influences the stability and formation efficiency of the POI:PROTAC:E3 ligase complex. researchgate.net |
| Binding Affinities | The linker positions the warheads to optimize the binary binding affinities and facilitate induced protein-protein interactions. nih.gov | Ternary complex binding affinity correlates well with degradation potency and initial rates of degradation. researchgate.net |
| Conformational Competence | The PEG4 spacer provides the necessary flexibility to allow the POI and E3 ligase to adopt a productive orientation for ubiquitination. | Essential for the catalytic transfer of ubiquitin to the target protein, leading to its degradation. nih.govelifesciences.org |
| Linker Interactions | The PEG chain can form direct interactions with the protein surfaces, contributing to complex stability. nih.gov | Can increase the protein-protein interaction surface area within the ternary complex. nih.gov |
Surface Functionalization and Material Science Applications
Covalent Immobilization of Biomolecules onto Solid Supports for Biosensor Development
The development of advanced biosensors relies on the stable and controlled immobilization of biological recognition elements (bioreceptors) onto a transducer surface. nih.govresearchgate.net this compound is a heterobifunctional crosslinker well-suited for this purpose, offering a strategy for the covalent and oriented attachment of biomolecules. semanticscholar.org Covalent immobilization provides a significant advantage over passive adsorption by preventing leaching of the biomolecule and enhancing the operational and storage stability of the biosensor. researchgate.netsemanticscholar.org
The this compound molecule possesses two distinct reactive termini. The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines (-NH2), which are abundantly available on the surface of most proteins and peptides (e.g., the side chains of lysine residues). thermofisher.com This reaction forms a stable amide bond. thermofisher.comlumiprobe.com The iodoacetyl group, on the other hand, specifically reacts with sulfhydryl groups (-SH) found in cysteine residues, forming a stable thioether bond. interchim.fr
This dual reactivity allows for a two-step immobilization strategy. For instance, a solid support (e.g., a gold surface, silicon nanoparticle, or polymer matrix) can first be functionalized with amine groups. The NHS ester end of the this compound can then be reacted with this aminated surface. This results in a surface decorated with outward-facing iodoacetyl groups, mediated by the flexible PEG4 spacer. Subsequently, a biomolecule containing a free cysteine residue, either naturally occurring or genetically engineered, can be introduced and will covalently bind to the iodoacetyl groups. This site-specific conjugation ensures a uniform orientation of the biomolecule, which is often crucial for retaining its biological activity and ensuring that the active site is accessible for target analyte binding. nih.govresearchgate.net
| Component | Function in Immobilization | Chemical Reaction |
| NHS Ester Group | Reacts with primary amines on a functionalized solid support or biomolecule. | Forms a stable amide bond. thermofisher.com |
| Iodoacetyl Group | Reacts with sulfhydryl (thiol) groups on a biomolecule (e.g., cysteine residues). | Forms a stable thioether bond. interchim.fr |
| PEG4 Spacer | Provides a flexible, hydrophilic spacer arm that reduces steric hindrance and improves the accessibility of the immobilized biomolecule. mdpi.com | N/A |
| Solid Support | The transducer surface (e.g., gold, silica, polymer) that is functionalized for biomolecule attachment. researchgate.net | N/A |
Surface Modification of Nanoparticles and Polymeric Nanocarriers for Research Purposes
The surface modification of nanoparticles and polymeric nanocarriers is a critical strategy to enhance their utility in biomedical research, improving properties such as biocompatibility, stability in biological fluids, and target-specific delivery. nih.govnih.govnih.gov this compound serves as a valuable tool in these surface functionalization schemes due to its heterobifunctional nature and the inclusion of a PEG spacer. nih.gov
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a widely used method to confer "stealth" properties to nanocarriers. nih.govmdpi.com The hydrophilic PEG chains create a protective layer that can reduce non-specific protein adsorption (opsonization) and subsequent uptake by the reticuloendothelial system, thereby prolonging circulation time in vivo. nih.govmdpi.com The PEG4 moiety in this compound contributes to this effect.
The dual reactivity of the linker allows for the covalent attachment of specific targeting ligands (e.g., antibodies, peptides, aptamers) to the nanocarrier surface. researchgate.net For example, a polymeric nanocarrier with inherent amine or carboxyl groups on its surface can be modified using carbodiimide (B86325) chemistry (like EDC/NHS) to attach ligands. nih.govmdpi.com In a typical scheme involving this compound, the NHS ester could react with amine groups on the nanocarrier surface. This would functionalize the nanoparticle with iodoacetyl groups, ready for conjugation with a thiol-containing targeting molecule. This covalent attachment ensures a stable and robust functionalization that is less prone to dissociation in a biological environment compared to non-covalent methods. nih.govresearchgate.net This approach allows for the precise engineering of nanocarriers designed to interact with specific cellular targets for research applications in drug delivery and diagnostics. nih.gov
Fabrication of Bio-interfaces and Microarrays for High-Throughput Screening and Analysis
The creation of well-defined bio-interfaces and microarrays is fundamental to high-throughput screening assays, enabling the simultaneous analysis of thousands of biomolecular interactions on a miniaturized platform. researchgate.netresearchgate.net The controlled, covalent immobilization of probes (e.g., proteins, peptides, or nucleic acids) onto a surface is essential for the fabrication of these devices, ensuring reproducibility and signal integrity.
This compound provides the chemical functionalities required for such precise surface engineering. The fabrication process can involve patterning a substrate surface with regions of specific chemical functionalities. For example, using techniques like microcontact printing or photolithography, a surface can be prepared with defined areas of amine groups. The this compound can then be selectively reacted with these amine-patterned areas via its NHS ester group. This creates a microarray where each spot is functionalized with iodoacetyl groups at the end of a flexible PEG4 spacer.
This "activated" microarray is then ready for the spotting of various thiol-containing biomolecules. Each distinct probe molecule (e.g., different peptides from a library) can be applied to a specific spot, where it will covalently and specifically bind to the iodoacetyl group. The PEG4 spacer helps to lift the immobilized probe off the surface, minimizing steric hindrance and improving its accessibility to binding partners in the sample solution, thus enhancing the sensitivity and reliability of the assay. This method of fabrication results in a robust microarray with a high density of oriented and active biomolecules, suitable for a wide range of high-throughput analytical applications.
Development of Molecular Probes for Research Imaging and Diagnostics
Molecular probes are essential tools in research for visualizing and quantifying biological molecules and processes. The this compound is a crosslinker that can be used to construct such probes by covalently linking a reporter molecule (e.g., a fluorophore, biotin, or a radioisotope chelator) to a targeting biomolecule (e.g., an antibody or peptide). nih.gov
The heterobifunctional nature of the linker is key to this application. For example, a fluorescent dye containing a primary amine can be reacted with the NHS ester end of this compound. This creates an iodoacetyl-activated fluorescent reporter. This new molecule can then be used to specifically label a protein or peptide at a cysteine residue. This site-specific labeling strategy is often preferable to non-selective methods (like labeling all lysines), as it can produce a homogeneously labeled protein population with a controlled stoichiometry, minimizing the risk of interfering with the protein's biological function. nih.gov
Alternatively, the targeting biomolecule, if it contains an accessible amine, can be reacted first with the NHS ester. This results in the biomolecule being tagged with an iodoacetyl group. This modified biomolecule can then be conjugated to a reporter molecule that possesses a free thiol group. The PEG4 spacer in these constructs serves to physically separate the reporter from the biomolecule, which can help to prevent quenching of the fluorescent signal or steric interference with the biomolecule's binding activity. nih.gov Through these conjugation strategies, this compound facilitates the creation of custom molecular probes for a variety of research applications, including fluorescence microscopy, flow cytometry, and targeted in vivo imaging.
Characterization and Analytical Methodologies for Iodoacetyl Peg4 Nhs Ester Conjugates
Spectroscopic and Chromatographic Methods for Conjugate Verification
Verification of successful conjugation is the primary step in characterization. This involves confirming the formation of a stable amide bond between the NHS ester and a primary amine on the target molecule, and a thioether bond between the iodoacetyl group and a sulfhydryl group on the corresponding binding partner.
Spectroscopic Methods:
UV-Vis Spectroscopy: A straightforward method to confirm conjugation is to monitor the absorbance spectra of the reactants and the final conjugate. A shift in the maximum absorbance wavelength or a change in the spectral shape can indicate the formation of the conjugate. For instance, the release of N-hydroxysuccinimide (NHS) during the reaction can be monitored at 260 nm.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for unambiguous conjugate verification. By analyzing the mass-to-charge ratio (m/z) of the intact conjugate, it is possible to confirm the addition of the Iodoacetyl-PEG4-NHS ester linker and the binding partner to the initial biomolecule. High-resolution mass spectrometry can provide precise mass measurements, confirming the elemental composition of the conjugate.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is extensively used to separate the conjugate from unreacted starting materials and byproducts. Different HPLC modes can be employed:
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The formation of a larger conjugate molecule will result in a shorter retention time compared to the individual starting biomolecules.
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of the PEG linker will alter the hydrophobicity of the biomolecule, leading to a change in its retention time on a reverse-phase column.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful analytical technique for conjugate characterization. The HPLC separates the components of the reaction mixture, and the mass spectrometer provides mass information for each eluting peak, allowing for the definitive identification of the desired conjugate.
| Analytical Method | Principle | Information Obtained |
|---|---|---|
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | Initial confirmation of reaction by monitoring spectral shifts or NHS release. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Unambiguous confirmation of conjugate formation and determination of molecular weight. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Separation of the larger conjugate from smaller reactants. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Separation based on the change in polarity after conjugation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines separation by HPLC with mass analysis by MS. | Definitive identification and characterization of the conjugate in a complex mixture. |
Quantitative Assessment of Conjugation Efficiency and Loading Capacity
Beyond simple verification, it is crucial to quantify the efficiency of the conjugation reaction and determine the loading capacity, which refers to the number of linker-drug or linker-biomolecule moieties attached to the carrier molecule.
Spectrophotometric Methods: The concentration of a conjugated molecule, such as a protein, can be determined by measuring its absorbance at a specific wavelength (e.g., 280 nm). By knowing the extinction coefficients of the starting materials and the conjugate, the degree of conjugation can be calculated.
Chromatographic Quantification: HPLC can be used for quantitative analysis by integrating the peak areas of the conjugate and the unreacted starting materials. A calibration curve with known concentrations of the starting material and purified conjugate is typically used for accurate quantification.
Mass Spectrometry: For heterogeneous conjugates with varying numbers of attached molecules, mass spectrometry can provide information on the distribution of different species. The relative intensities of the peaks corresponding to different loading capacities can be used to determine the average loading.
| Parameter | Method | Typical Data Generated |
|---|---|---|
| Conjugation Efficiency (%) | HPLC Peak Area Analysis | (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unreacted Biomolecule Peak)) x 100 |
| Loading Capacity | Mass Spectrometry | Distribution of species with 1, 2, 3, etc., attached molecules. |
| Conjugate Concentration | UV-Vis Spectroscopy | Concentration (e.g., in mg/mL) based on absorbance and extinction coefficient. |
Evaluation of Conjugate Stability in Relevant Research Environments
The stability of the conjugate is a critical parameter, particularly for applications in biological systems. The hydrolytic stability of the newly formed amide and thioether bonds, as well as the PEG linker itself, should be assessed under relevant conditions.
Hydrolytic Stability of the NHS Ester Linkage: The amide bond formed from the NHS ester is generally stable. However, its stability can be influenced by pH and temperature. Stability studies are typically performed by incubating the conjugate in buffers of varying pH (e.g., physiological pH 7.4) and at different temperatures over time. The amount of intact conjugate remaining is then quantified using methods like HPLC. The half-life of hydrolysis for NHS-ester compounds is around 4 to 5 hours at pH 7.0 and 0°C, which decreases to 10 minutes at pH 8.6 and 4°C.
Stability of the Thioether Bond: The thioether linkage formed between the iodoacetyl group and a sulfhydryl is known to be highly stable.
Stability of the PEG Linker: Polyethylene (B3416737) glycol (PEG) linkers are generally considered stable and resistant to enzymatic degradation. However, their long-term stability in complex biological media can be evaluated by incubating the conjugate in serum or plasma and analyzing for degradation products over time using techniques like SEC-HPLC.
| Stability Aspect | Test Condition | Analytical Method | Expected Outcome |
|---|---|---|---|
| Hydrolytic Stability of Amide Bond | Incubation at pH 5.0, 7.4, and 9.0 at 37°C | RP-HPLC | Quantification of intact conjugate over time to determine degradation rate. |
| Stability in Physiological Media | Incubation in 50% human serum at 37°C | SEC-HPLC | Monitoring for the appearance of degradation products or aggregation. |
Functional Characterization of Modified Biomolecules and Conjugates
The ultimate goal of bioconjugation is often to impart a new functionality to a biomolecule without compromising its inherent biological activity. Therefore, a thorough functional characterization of the conjugate is paramount.
It is essential to verify that the conjugation process has not denatured the biomolecule or sterically hindered its active site. The specific activity of the conjugated biomolecule should be compared to that of the unmodified parent molecule. For example, if an enzyme is conjugated, its catalytic activity can be measured using a suitable substrate assay. If an antibody is modified, its antigen-binding capacity can be assessed.
For conjugates designed to interact with specific targets, it is crucial to determine their binding affinity and specificity. Techniques like Biolayer Interferometry (BLI) can be employed to measure the association (k_on) and dissociation (k_off) rate constants of the interaction between the conjugate and its target. This allows for the calculation of the equilibrium dissociation constant (K_D), providing a quantitative measure of binding affinity.
The covalent attachment of the this compound linker can potentially induce conformational changes in a protein. Assessing the structural integrity of the modified protein is therefore important.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing the secondary and tertiary structure of proteins. By comparing the CD spectra of the native and conjugated protein, any significant structural perturbations can be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the three-dimensional structure of a protein in solution. While technically demanding for larger proteins, NMR can reveal subtle structural changes upon conjugation.
| Functional Parameter | Analytical Technique | Information Obtained |
|---|---|---|
| Biological Activity | Enzyme assays, cell-based assays | Quantitative measure of the retention of biological function post-conjugation. |
| Binding Affinity | Biolayer Interferometry (BLI), Surface Plasmon Resonance (SPR) | Association (k_on), dissociation (k_off), and equilibrium dissociation (K_D) constants. |
| Structural Integrity | Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) | Assessment of secondary and tertiary structure to detect conformational changes. |
Future Directions and Emerging Research Frontiers in Iodoacetyl Peg4 Nhs Ester Chemistry
Development of Novel Derivations and Analogues with Enhanced Specificity or Tunable Reactivity
The development of new derivatives of Iodoacetyl-PEG4-NHS ester is a key area of future research, with a focus on enhancing reaction specificity and allowing for tunable reactivity. While the iodoacetyl group is highly reactive towards sulfhydryl groups, research is exploring modifications to this group to modulate its reactivity. For instance, replacing the iodine atom with other halogens, such as bromine or chlorine, can alter the electrophilicity of the alpha-carbon, thereby tuning the reaction rate with nucleophiles. Chloroacetamides, for example, are less reactive than iodoacetamides, which could be advantageous in scenarios requiring more controlled and gradual conjugation processes. axispharm.com
Furthermore, research is ongoing to develop iodoacetyl-PEG analogues with increased specificity for particular cysteine residues within a protein. This could be achieved by incorporating recognition motifs into the PEG linker that have an affinity for specific protein domains, thereby localizing the reactive iodoacetyl group to the desired site. Such advancements would move beyond simple reactivity-based conjugation to affinity-guided labeling, offering a higher degree of precision in protein modification.
Integration with Advanced Bioorthogonal Ligation Techniques for Multi-Step Functionalization (e.g., Click Chemistry strategies)
A significant frontier in the application of this compound is its integration into multi-step bioconjugation strategies that utilize advanced bioorthogonal ligation techniques, such as click chemistry. The heterobifunctional nature of this compound allows for a sequential conjugation approach. In a typical two-step process, a biomolecule can first be modified at its primary amines via the NHS ester. The free iodoacetyl group can then be reacted with a thiol-containing molecule that also possesses a bioorthogonal handle, such as an azide (B81097) or an alkyne. nih.gov This "tagged" biomolecule is then ready for a subsequent click chemistry reaction, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to attach a second molecule of interest. nih.govspringernature.com
This multi-step approach offers modularity and efficiency in the construction of complex biomolecular conjugates. nih.gov For example, a protein could be linked to a small molecule drug via the NHS ester and then, in a separate step, be attached to a targeting ligand or an imaging agent through a click reaction at the other end of the PEG linker. This strategy is particularly valuable for creating multifunctional constructs where the different components might not be compatible with a single-step conjugation method. The use of bioorthogonal reactions ensures that the second ligation step is highly specific and does not interfere with the existing biological system. nih.gov
Applications in Synthetic Biology and Advanced Molecular Engineering
In the fields of synthetic biology and advanced molecular engineering, this compound and its derivatives are poised to play a crucial role in the construction of novel protein assemblies and functional biomaterials. nih.govresearchgate.net Synthetic biology often involves the creation of artificial biological systems with programmed functions, which can be facilitated by the precise linking of different protein components. researchgate.netnih.gov The ability of this compound to connect proteins through both amine and thiol linkages provides a versatile tool for building these synthetic protein constructs. targetmol.comnanocs.net
For instance, researchers can engineer proteins with strategically placed cysteine and lysine (B10760008) residues to control their orientation and stoichiometry within a larger assembly. nih.gov This allows for the creation of multi-enzyme complexes that mimic natural metabolic pathways or the development of self-assembling protein nanostructures with novel functions. nih.gov The PEG linker in these constructs provides spacing and flexibility between the protein units, which can be critical for maintaining their proper folding and activity. targetmol.com
In molecular engineering, this compound can be used to modify the surfaces of biomaterials to enhance their biocompatibility or to immobilize proteins with specific functionalities. For example, the surface of a medical implant could be first functionalized with amine groups and then reacted with the NHS ester of the linker. Subsequently, a protein that promotes cell adhesion could be attached via its cysteine residues to the iodoacetyl group, creating a more biocompatible surface.
Addressing Challenges in Conjugation Heterogeneity and Reproducibility for Complex Biological Systems
A significant challenge in the use of NHS ester chemistry for bioconjugation is the potential for heterogeneity in the final product. nih.gov Since proteins often have multiple lysine residues on their surface, reaction with an NHS ester can result in a mixture of conjugates with varying numbers of linkers attached at different positions. precisepeg.com This heterogeneity can impact the biological activity and pharmacokinetic properties of the modified protein and can also lead to issues with reproducibility. nih.gov
Future research is focused on developing strategies to overcome this challenge. One approach is the use of site-specific mutagenesis to reduce the number of accessible lysine residues on a protein's surface, thereby directing the NHS ester reaction to a single, desired location. nih.gov Another strategy involves the careful control of reaction conditions, such as pH, temperature, and reactant stoichiometry, to favor modification at a specific site. windows.net
Furthermore, advancements in analytical techniques are crucial for the characterization of conjugation products and for ensuring batch-to-batch reproducibility. idosi.org Techniques such as mass spectrometry and advanced chromatography methods are being employed to precisely identify the sites of conjugation and to quantify the degree of heterogeneity in a sample. idosi.org
Exploration of this compound in New Research Tool Development
The unique properties of this compound make it a valuable component in the development of novel research tools for a wide range of applications, from basic biological research to diagnostics and therapeutics. axispharm.comsinopeg.comnih.gov
One emerging application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com this compound can serve as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing the necessary spacing and solubility. targetmol.com
Another area of development is in the creation of novel biosensors. sinopeg.comnih.govutwente.nl For example, a fluorescent dye could be attached to a protein via the NHS ester, and a quencher molecule could be attached to a specific cysteine residue via the iodoacetyl group. Changes in the protein's conformation could then be monitored by measuring changes in fluorescence, providing a sensitive tool for studying protein dynamics. The development of new biosensors is also being explored for cancer detection. utwente.nl
The versatility of this compound also extends to its use in creating tools for affinity purification and cellular imaging. By attaching a biotin (B1667282) molecule to one end of the linker, researchers can create reagents for the selective isolation of proteins or for their visualization within cells. cephamls.com
Interactive Data Tables
Table 1: Reactivity of this compound Functional Groups
| Functional Group | Reactive Toward | Bond Formed | Optimal pH |
| Iodoacetyl | Sulfhydryls (Thiols) | Thioether | 7.5 - 8.5 |
| NHS Ester | Primary Amines | Amide | 7.0 - 9.0 |
Table 2: Potential Applications in Multi-Step Conjugation
| Step 1: Initial Conjugation via NHS Ester | Step 2: Introduction of Bioorthogonal Handle | Step 3: Bioorthogonal Ligation (Click Chemistry) | Potential Application |
| Protein + this compound | + Thiol-Alkyne | + Azide-Fluorophore | Fluorescent labeling of proteins |
| Antibody + this compound | + Thiol-Azide | + Alkyne-Drug | Antibody-Drug Conjugate (ADC) synthesis |
| Nanoparticle-NH2 + this compound | + Thiol-DBCO | + Azide-Targeting Ligand | Targeted nanoparticle delivery |
Q & A
Basic Research Questions
Q. What is the reaction mechanism of Iodoacetyl-PEG4-NHS ester with biomolecules, and how does its dual functionality influence experimental design?
- Mechanism : The compound contains two reactive groups:
- Iodoacetyl group : Reacts selectively with free thiols (-SH) via nucleophilic substitution under mild conditions (pH 7.0–8.5), forming stable thioether bonds .
- NHS ester : Reacts with primary amines (-NH₂) at pH 7.4–9.0, forming amide bonds .
- Experimental Design : Use sequential conjugation steps to avoid cross-reactivity. First, target thiol-containing molecules (e.g., cysteine residues in proteins), then react the NHS ester with amines (e.g., lysine residues or amine-modified oligonucleotides). Validate specificity using thiol-blocking agents (e.g., N-ethylmaleimide) and amine-free buffers .
Q. How do buffer conditions and pH affect the conjugation efficiency of this compound?
- Optimization Strategy :
- Thiol reactions : Use PBS (pH 7.4) or HEPES (pH 8.0) with 1–5 mM EDTA to stabilize free thiols and prevent oxidation. Avoid Tris buffers, as they compete with amine-targeting reactions .
- Amine reactions : Conduct reactions in borate buffer (pH 8.5) for optimal NHS ester activity. Maintain a 5–10:1 molar ratio (reagent:target) to ensure complete labeling .
Q. What are the solubility and storage requirements for this compound to ensure reagent stability?
- Solubility : Dissolve in anhydrous DMSO or DMF to a stock concentration of 10–50 mM. Avoid aqueous buffers during initial dissolution to prevent hydrolysis .
- Storage : Aliquot and store at ≤-20°C under desiccant. Avoid freeze-thaw cycles, as repeated thawing reduces NHS ester reactivity by >30% after 3 cycles .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in conjugation yields when using this compound for dual-labeling experiments?
- Troubleshooting :
- Thiol accessibility : Pre-treat proteins with reducing agents (e.g., TCEP) to expose buried cysteine residues. Confirm thiol availability via Ellman’s assay .
- Competing reactions : Use orthogonal purification (e.g., size-exclusion chromatography) to separate mono- and dual-labeled products. Quantify labeling ratios via UV-Vis spectroscopy (iodoacetyl absorbance at 280 nm; NHS-derived amides at 215 nm) .
Q. What methods are recommended for quantifying the degree of labeling (DoL) when using this compound?
- Quantitative Approaches :
- Mass spectrometry : MALDI-TOF or ESI-MS detects mass shifts corresponding to PEG4-iodoacetyl and NHS adducts. A DoL >80% is achievable under optimized conditions .
- Fluorescence labeling : Pair with fluorophore-conjugated secondary reagents (e.g., Cy5-maleimide for thiol quantification) to calculate labeling efficiency via fluorescence intensity ratios .
Q. How does the stability of this compound vary under different experimental conditions, and how can degradation be mitigated?
- Stability Profile :
- Hydrolysis : NHS ester half-life is <30 minutes in aqueous buffers (pH 7.4). Prepare fresh solutions for each experiment .
- Light sensitivity : Iodoacetyl groups degrade under UV light. Use amber vials and minimize light exposure during handling .
Q. What strategies enable the design of bifunctional crosslinkers using this compound for multi-component conjugates?
- Modular Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
